molecular formula C63H104N22O12 B1631245 Dynorphin A (1-11) amide CAS No. 79985-48-1

Dynorphin A (1-11) amide

Cat. No. B1631245
CAS RN: 79985-48-1
M. Wt: 1361.6 g/mol
InChI Key: OKJAOUBQLSWUNX-QFIUEGLPSA-N
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Description

Dynorphin A (1-11) amide is a peptide compound with the chemical formula H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . It is a fragment of the larger dynorphin peptide and plays a role in the endogenous opioid system. Dynorphins are endogenous neuropeptides that interact with opioid receptors and modulate pain perception, mood, and stress responses .


Synthesis Analysis

The synthesis of Dynorphin A (1-11) amide involves sequential amino acid coupling using solid-phase peptide synthesis (SPPS). Starting from the C-terminus, each amino acid is added step by step until the complete peptide sequence is assembled. Protecting groups are used to prevent unwanted side reactions during coupling. The final deprotection step yields the fully synthesized peptide .


Molecular Structure Analysis

The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids arranged in the following sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . The peptide backbone forms a linear chain, and the side chains of each amino acid contribute to its overall properties. The N-terminus (Tyr) and C-terminus (Lys-NH2) play essential roles in receptor binding and biological activity .


Chemical Reactions Analysis

Dynorphin A (1-11) amide may undergo chemical reactions such as hydrolysis, oxidation, and peptide bond cleavage. These reactions can impact its stability, bioavailability, and pharmacokinetics. Understanding its reactivity is crucial for drug development and therapeutic applications .


Physical And Chemical Properties Analysis

  • pH Sensitivity : Its activity may vary with pH due to protonation/deprotonation of amino acid side chains .

Scientific Research Applications

Opioid Receptor Interaction and Structure-Activity Relationships

  • Dynorphin A (1-11) amide has been shown to interact with opioid receptors, specifically the kappa-opioid receptor. Studies have explored the structure-activity relationships of this peptide, identifying crucial amino acids responsible for its high potency and receptor specificity. Modifications such as the substitution of D-alanine for glycine-2 and methyl esterification of the COOH terminus have been found to affect its potency. This research helps in understanding the molecular basis of its interaction with opioid receptors (Chavkin & Goldstein, 1981).

Pharmacological Potential and Stability

  • Dynorphin A (1-11) amide and its derivatives have been investigated for their potential pharmacological applications, particularly in enhancing analgesia. Studies have evaluated the metabolic fate of stabilized dynorphin derivatives, assessing their stability and duration of effects when delivered through different routes. This research contributes to the development of dynorphin-based therapies with improved pharmacokinetic profiles (Brúgós, Arya, & Hochhaus, 2004).

Biotransformation and Metabolic Pathways

  • The biotransformation of dynorphin A (1-11) amide in human blood has been studied to understand its metabolic processing. This research is crucial for determining how dynorphin A peptides are modified in the body, which influences their pharmacological activity and stability. Differences in biotransformation rates between various dynorphin peptides have been observed, highlighting the role of specific amino acid sequences in stabilizing the peptides against enzymatic degradation (Chou, Chait, Wang, & Kreek, 1996).

Potential as a Pharmacological Probe

  • Dynorphin A (1-11) amide derivatives have been explored as potential probes for the kappa-opioid receptor. Research has focused on creating biotinylated derivatives that retain their ability to bind to opioid receptors. These studies provide tools for kappa-opioid receptor assay, localization, and purification, contributing to a better understanding of opioid receptor pharmacology (Hochhaus, Patthy, Schwietert, Santi, & Sadee, 1988).

Influence on Neuroendocrine Regulation

  • Research has also explored the role of dynorphin A (1-11) amide in the neuroendocrine regulation of anterior pituitary hormones. Studies have shown that certaindynorphin peptides, including dynorphin A (1-11) amide, can influence plasma levels of specific hormones such as prolactin, without significantly affecting other anterior pituitary hormones like LH, FSH, TSH, or GH. This suggests a selective effect of dynorphin A on hormonal regulatory mechanisms, which could have implications for understanding the neuroendocrine system (Gilbeau, Hosobuchi, & Lee, 1987).

Modulation of Stress-Induced Analgesia

  • Dynorphin A (1-11) amide has been studied for its effects on stress-induced analgesia. Research indicates that the analgesic effects of dynorphins are enhanced in combination with stress, suggesting that these peptides could play a role in the body's response to stressful stimuli. This line of investigation sheds light on the complex interactions between opioid peptides and stress response mechanisms (Starec, Rosina, Málek, & Kršiak, 1996).

Safety And Hazards

  • Handling Precautions : Standard laboratory precautions apply during handling and synthesis .

Future Directions

  • Exploring novel delivery methods for clinical applications .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJAOUBQLSWUNX-QFIUEGLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H104N22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin A (1-11) amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Q Wan, TF Murray, JV Aldrich - Journal of medicinal chemistry, 1999 - ACS Publications
Narcotic analgesics such as morphine are a mainstay for treating severe pain, but these μ-opioid analgesics are associated with severe side effects, most importantly addiction liability …
Number of citations: 34 pubs.acs.org
BS Vig, TF Murray, JV Aldrich - Journal of medicinal chemistry, 2004 - ACS Publications
cyclo[d-Asp 2 ,Dap 5 ]Dyn A-(1−13)NH 2 (Dap, 2,3-diaminopropionic acid; Dyn A, dynorphin A), synthesized previously in our laboratory, showed sub-nanomolar affinity for κ opioid …
Number of citations: 16 pubs.acs.org
Y Lu, TMD Nguyen, G Weltrowska… - Journal of medicinal …, 2001 - ACS Publications
Recent studies showed that dermorphin and enkephalin analogues containing two methyl groups at the 2‘,6‘-positions of the Tyr 1 aromatic ring and lacking an N-terminal amino group …
Number of citations: 89 pubs.acs.org
MA Bennett, TF Murray, JV Aldrich - Journal of medicinal chemistry, 2002 - ACS Publications
Arodyn (aromatic dynorphin) is a novel analogue of the opioid peptide dynorphin A with a nonbasic N-terminus that exhibits nanomolar affinity (K i = 10 nM) and remarkable selectivity …
Number of citations: 56 pubs.acs.org
KA Patkar, TF Murray, JV Aldrich - Journal of medicinal chemistry, 2009 - ACS Publications
Structural modifications affecting the efficacy of analogues of the endogenous opioid peptide dynorphin (Dyn) A have focused on the N-terminal “message” sequence based on the “…
Number of citations: 18 pubs.acs.org
BS Vig, TF Murray, JV Aldrich - Journal of medicinal chemistry, 2003 - ACS Publications
A novel N-terminal-to-side chain cyclic dynorphin A analogue lacking the basic N-terminus was designed based on Ac[Lys 2 ,Trp 3 ,Trp 4 ,d-Ala 8 ]dynorphin A-(1−11)NH 2 (Wan et al. J. …
Number of citations: 39 pubs.acs.org
RN DeHaven, E Mansson, JD Daubert… - Current Topics in …, 2005 - ingentaconnect.com
Arylacetamide analgesics that stimulate k opioid receptors in the central nervous system mediate dysphoria and psychosis as well as analgesia. However, the naturally occurring …
Number of citations: 11 www.ingentaconnect.com
KA Patkar, X Yan, TF Murray… - Journal of medicinal …, 2005 - ACS Publications
The cyclic dynorphin A analogue [N α -benzylTyr 1 ,cyclo(d-Asp 5 ,Dap 8 )]dynorphin A-(1−11)NH 2 (Dap = 2,3-diaminopropionic acid) exhibits nanomolar affinity (30 nM) and high …
Number of citations: 48 pubs.acs.org
WJ Fang, Y Cui, TF Murray… - Journal of medicinal …, 2009 - ACS Publications
Dynorphin A (Dyn A) is an endogenous ligand for κ opioid receptors. To restrict the conformational mobility, we synthesized several cyclic Dyn A-(1−11)NH 2 analogues on solid phase …
Number of citations: 31 pubs.acs.org
J Ner, J Silberring - Current pharmaceutical design, 2013 - ingentaconnect.com
Neuropeptides play crucial, mediatory roles in many processes that occur in both CNS and PNS. The commonly accepted dogma for the release of bioactive peptides involves cleavage …
Number of citations: 4 www.ingentaconnect.com

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